1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
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Overview
Description
1-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through the hydrogenation of cycloalkenes or the reaction of cyclopropanes with suitable reagents
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the hydroxy group to a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-
- Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-
- Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-
Uniqueness
Compared to similar compounds, 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-11(18)8-17(9-12(2)19)10-13-5-6-14-7-15(13)16(14,3)4/h5,11-12,14-15,18-19H,6-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPVKUAUOZBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CCC2CC1C2(C)C)CC(C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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